Home > Products > Screening Compounds P72223 > 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine
6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine - 537667-18-8

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

Catalog Number: EVT-3050876
CAS Number: 537667-18-8
Molecular Formula: C15H15FN6
Molecular Weight: 298.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-sec-Butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)

    Compound Description: PP17 is a N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivative demonstrating potent anticancer activity. In vitro studies showed significant inhibitory activity against MCF-7 breast cancer cells, inducing G2/M phase arrest and apoptosis. []

    Relevance: PP17 shares the core 6-(arylpiperazinyl)-9H-purine scaffold with 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine. The primary structural difference lies in the substituent at the N-9 position, with PP17 bearing a sec-butyl group and the target compound having a hydrogen atom. Both compounds belong to the same chemical class of substituted purines, investigated for their biological activity. []

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

    Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), showing greater selectivity towards ENT2 compared to ENT1. It functions as an irreversible and non-competitive inhibitor, impacting the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Km. []

    Relevance: Although FPMINT differs significantly in its core structure from 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, both compounds feature a 4-(2-fluorophenyl)piperazin-1-yl moiety. This shared structural element suggests a potential for similar binding interactions with specific targets, despite their distinct core structures. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

    Compound Description: SN79 acts as a cocaine antagonist, showing nanomolar affinity for sigma receptors and notable affinity for 5-HT2 receptors and monoamine transporters. It effectively attenuates cocaine-induced convulsions and locomotor activity in rodents. []

    Relevance: SN79, while structurally different from 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine in its core structure, shares the 4-(4-fluorophenyl)piperazin-1-yl moiety. This common structural feature highlights the significance of this specific group for potential interactions with various biological targets, despite the different central scaffolds of the two compounds. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

    Compound Description: ASP5854 is a potent dual antagonist for adenosine A1 and A2A receptors, exhibiting promising therapeutic potential for Parkinson's disease and cognitive disorders. It demonstrates efficacy in ameliorating motor impairments, neuroprotection via A2A antagonism, and cognitive enhancement through A1 antagonism in animal models. []

    Relevance: Despite a different core structure compared to 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, ASP5854 shares the 4-fluorophenyl moiety. Although the connection point and surrounding chemical environment differ, the presence of this common element suggests potential for similar pharmacological activities or interactions with specific targets. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

    Compound Description: This compound is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cIAP1 and XIAP. Its development stemmed from a fragment-based screening approach and structure-based optimization, resulting in a low-nanomolar antagonist with a balanced cIAP-XIAP profile. It is currently under clinical investigation for potential anticancer therapies. []

    Relevance: This compound, although structurally distinct from 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, shares the 4-fluorophenyl moiety. Despite the differences in the core scaffold and substitution patterns, the presence of this common element suggests a potential for analogous binding interactions or pharmacological activities, highlighting the significance of this group in drug design. []

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-1H-indole (I)

    Compound Description: Compound I is a pharmaceutical compound that has been studied for its structural properties. Its crystal structure has been determined by single-crystal X-ray diffraction, and its molecular geometry in the ground state has been calculated using density functional theory (DFT). []

    Relevance: Compound I shares the 4-(4-fluorophenyl)piperazin-1-yl moiety with 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine. This common structural feature, present in both compounds, suggests that they might belong to the same chemical class or category. []

4-[(2-Fluorophenyl)methyl]piperazin-1-yl Moiety

    Compound Description: The 4-[(2-Fluorophenyl)methyl]piperazin-1-yl moiety itself is not a complete compound but rather a structural fragment identified through molecular docking studies as potentially effective against SARS-CoV-2 inflammation and fibrosis. []

    Relevance: This moiety is structurally related to 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine through the shared presence of a fluorophenylpiperazine group. Although the specific substitution pattern on the phenyl ring and the point of attachment differ, the common structural motif highlights a potential for analogous biological activity or target interactions. []

Overview

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine is a synthetic compound classified as a purine derivative. This compound features a unique structure that includes a piperazine ring substituted with a 4-fluorophenyl group, linked to a purine moiety. Its distinct chemical architecture makes it relevant in various scientific fields, particularly in medicinal chemistry and pharmacology, where it is studied for potential therapeutic applications due to its biological activity against specific targets in cellular processes .

Source and Classification

This compound is categorized under purine derivatives, which are essential components in biochemistry, serving as building blocks for nucleotides and nucleic acids. The presence of the piperazine ring enhances its solubility and biological activity, making it an attractive candidate for drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine typically involves cyclization reactions using 1,2-diamine derivatives. A common synthetic route includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions. For instance, one method employs 2-bromoethyldiphenylsulfonium triflate as a reagent to facilitate the cyclization process .

Industrial Production: In industrial settings, optimized conditions are essential for maximizing yield and purity. This often involves using less toxic reagents and refining reaction parameters to enhance efficiency .

Molecular Structure Analysis

Structure and Data

The molecular formula of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine is C15H17FN4. The compound consists of a purine base with a piperazine moiety attached via a phenyl group that carries a fluorine atom at the para position. The structural integrity of the compound is crucial for its biological activity and interaction with target proteins.

Key Structural Features:

  • Purine Ring: A bicyclic structure that is fundamental in biochemistry.
  • Piperazine Ring: Provides flexibility and enhances binding interactions.
  • Fluorophenyl Group: Modifies lipophilicity and potentially increases biological activity through electronic effects .
Chemical Reactions Analysis

Types of Reactions

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine can undergo various chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of an atom or group within the molecule.

Common Reagents and Conditions

Typical reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. Reaction conditions are carefully controlled to achieve desired outcomes, often requiring specific temperatures and pH levels .

Major Products Formed

The products formed from these reactions depend on the specific conditions applied. For example, oxidation may yield hydroxylated derivatives, while substitution could lead to various modified purines .

Mechanism of Action

Process and Data

The primary mechanism of action for 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine involves its interaction with equilibrative nucleoside transporters (ENTs). By inhibiting these transporters, the compound disrupts nucleoside transport pathways critical for nucleotide synthesis and adenosine regulation. This inhibition can lead to significant biochemical effects within cells .

Pharmacokinetics

Similar compounds have shown varying pharmacokinetic profiles; for instance, one related compound reached peak concentrations in vivo after approximately 15 hours with a half-life exceeding 75 hours in experimental models . Understanding these parameters is essential for evaluating therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine include:

  • Molecular Weight: Approximately 284.33 g/mol.
  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Chemical properties include solubility in organic solvents and stability under various pH conditions. These attributes influence its bioavailability and interaction with biological systems .

Applications

Scientific Uses

This compound has potential applications in several scientific domains:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting nucleoside transport mechanisms.
  • Cancer Research: Investigated for its cytotoxic effects against various cancer cell lines, showing promise as an antitumor agent .
  • Infectious Disease Treatment: Explored as an inhibitor against pathogens such as Mycobacterium tuberculosis due to its structural similarities with known antitubercular agents .
Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Protocols for Piperazine-Linked Purine Derivatives

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine (C₁₅H₁₅FN₆) follows a convergent strategy, coupling halogenated purine cores with fluorinated piperazine intermediates. A typical sequence involves:

  • Purine Core Activation: 6-Chloropurine is prepared via chlorination of hypoxanthine using phosphorus oxychloride (POCl₃) under reflux conditions [2].
  • Nucleophilic Substitution: The activated chloropurine undergoes SNAr reaction with 1-(4-fluorophenyl)piperazine in anhydrous dimethylformamide (DMF) at 80–100°C, facilitated by bases like triethylamine or potassium carbonate [2] [9].
  • Protection Strategies: N-9 protection of the purine using cyclopentyl or benzyl groups precedes piperazine coupling to prevent regiochemical ambiguity, followed by deprotection under acidic conditions [2] [9].

Table 1: Representative Synthetic Protocol for 6-[4-(4-Fluorophenyl)piperazin-1-yl]-9-cyclopentylpurine [2]

StepReactantsConditionsYield (%)
1Hypoxanthine + POCl₃Reflux, 3h85
26-Chloropurine + CyclopentanolMitsunobu reaction, 0°C to RT, 12h78
39-Cyclopentyl-6-chloropurine + 4-(4-Fluorophenyl)piperazineK₂CO₃, DMF, 80°C, 8h92

N-Alkylation Techniques for Functional Group Introduction

Selective N-alkylation modifies the purine's N-9 position or the piperazine nitrogen:

  • Mitsunobu Reaction: Ensches high-yield N-9 alkylation with secondary alcohols (e.g., cyclopentanol) using triphenylphosphine/diethyl azodicarboxylate (DEAD), critical for generating analogs like 9-cyclopentylpurine derivatives [2].
  • Piperazine N-Functionalization: After coupling, the piperazine nitrogen is alkylated with 4-fluorobenzyl bromide under mild conditions (NaHCO₃, acetonitrile, 60°C) to introduce bifunctional groups [9]. Microwave irradiation (100–120°C, 30 min) enhances reaction efficiency, reducing byproducts like dialkylated impurities [5].

Halogenation Strategies for Fluorophenyl-Piperazine Moieties

Fluorine introduction leverages both electronic and steric effects:

  • Direct Fluorination: Electrophilic fluorination of phenylpiperazine using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetic acid at 50°C achieves >95% regioselectivity para to the piperazine [6].
  • Suzuki Coupling: As an alternative, 1-Boc-piperazine reacts with 4-fluorophenylboronic acid via Pd-catalyzed cross-coupling (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol), yielding 4-(4-fluorophenyl)piperazine after deprotection [7]. Fluorine’s electron-withdrawing nature enhances piperazine nucleophilicity, facilitating subsequent purine coupling [6].

Purification and Yield Optimization in Heterocyclic Systems

Challenges include removing polar impurities and regioisomers:

  • Chromatography: Silica gel chromatography with gradient elution (ethyl acetate/methanol 10:1 → 5:1) separates target compounds from unreacted piperazine or dihalogenated byproducts [9].
  • Crystallization: Ethanol/water mixtures (3:1) crystallize the product, enhancing purity to >98% (HPLC) and yields to 85–92% [2].
  • Solvent Optimization: Replacing DMF with N-methylpyrrolidone (NMP) reduces decomposition, improving yields by 15% [5].

Properties

CAS Number

537667-18-8

Product Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

Molecular Formula

C15H15FN6

Molecular Weight

298.325

InChI

InChI=1S/C15H15FN6/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)

InChI Key

MBRQCVJHJOVNLO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3NC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.